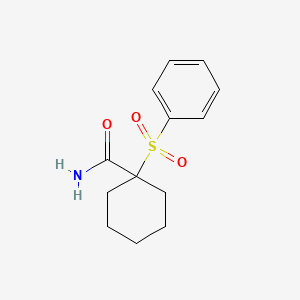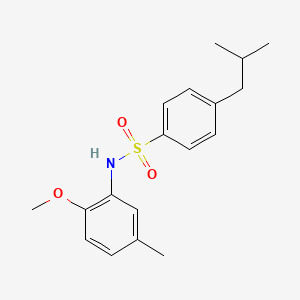![molecular formula C18H19NO4 B5685037 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid is a chemical compound that is commonly referred to as TPCA-1. It is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit inflammation and tumor growth. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用机制
TPCA-1 acts as an inhibitor of the IKK-β enzyme, which is involved in the regulation of the NF-κB pathway. The NF-κB pathway is a critical signaling pathway that regulates the immune response and inflammation. TPCA-1 inhibits the activity of IKK-β by binding to its ATP-binding site, which prevents the activation of the NF-κB pathway. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. TPCA-1 has been studied in various animal models of inflammation and cancer and has been shown to reduce inflammation and tumor growth.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of selectivity for the IKK-β enzyme. It has been extensively studied in vitro and in vivo and has been shown to have potent anti-inflammatory and anti-tumor effects. However, TPCA-1 also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on TPCA-1. One area of research is the development of more potent and selective inhibitors of the IKK-β enzyme. Another area of research is the study of TPCA-1 in combination with other therapeutic agents for the treatment of cancer. TPCA-1 has also been studied as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy of TPCA-1 in these diseases. Additionally, the use of TPCA-1 as a tool for studying the NF-κB pathway and its role in inflammation and cancer will continue to be an important area of research.
合成方法
The synthesis of TPCA-1 involves the reaction of 3-aminobenzoic acid with 2,3,6-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields TPCA-1 as a white solid with a melting point of 240-242°C. This synthesis method has been widely used in the production of TPCA-1 for scientific research.
科学研究应用
TPCA-1 has been extensively used in scientific research as an inhibitor of inflammation and tumor growth. Its ability to inhibit the activity of the enzyme IKK-β, which is involved in the regulation of the NF-κB pathway, has made it a valuable tool in the study of inflammation and cancer. TPCA-1 has been shown to inhibit the growth of various cancer cell lines and has been studied as a potential therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
3-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-7-8-12(2)17(13(11)3)23-10-16(20)19-15-6-4-5-14(9-15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBTZPFNKBTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)


![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
![(4aR*,7aS*)-1-ethyl-4-{3-[(4-fluorobenzyl)thio]propanoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5685006.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
